molecular formula C16H15N3O3 B2775721 ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 110299-43-9

ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2775721
CAS RN: 110299-43-9
M. Wt: 297.314
InChI Key: PSXPZMASRLGEOU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biological properties. Researchers have focused on synthesizing novel indole derivatives due to their potential as biologically active compounds. Specifically, the construction of indoles as moieties in selected alkaloids has garnered attention . These derivatives have applications in cancer treatment, antimicrobial agents, and other therapeutic areas.

Dihydropyrimidines and Anti-Epileptic Action

The compound’s pyrimidine moiety resembles phenobarbital and shows promise in anti-epileptic action. Dihydropyrimidines, with their π-deficient aromatic heterocycle, can be used in push-pull structures for intramolecular charge transfer (ICT) . Understanding their role in neurological disorders and drug development is essential.

Triazole-Pyrimidine Hybrids: Neuroprotection and Anti-Inflammatory Activity

Pyrimidine derivatives, including triazole-pyrimidine hybrids, exhibit antiviral, anticancer, antioxidant, and antimicrobial properties. Researchers have explored their neuroprotective effects and anti-inflammatory activity in human microglia and neuronal cell models . These hybrids hold promise for therapeutic interventions.

Antimicrobial and Anticancer Evaluation of 6-Methyl-4-Indole Derivatives

The compound’s indole moiety has been investigated for its antimicrobial and anticancer potential. Specifically, 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been studied . Their activity against pathogens and cancer cells warrants further exploration.

1H-Pyrazolo[3,4-b]pyridines in Biomedical Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold, which includes the compound of interest, has biomedical relevance. Researchers have synthesized 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines with potential applications in drug discovery and therapy . Understanding their pharmacological properties is crucial.

Future Directions

The future directions for the research on 1H-pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their synthesis methods , molecular structure , and potential biomedical applications .

properties

IUPAC Name

ethyl 3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-15-13(14(12)20)10(2)18-19(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPZMASRLGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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